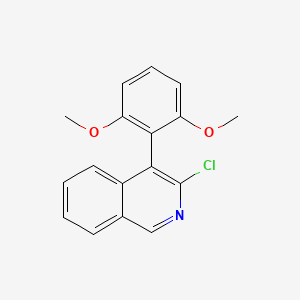

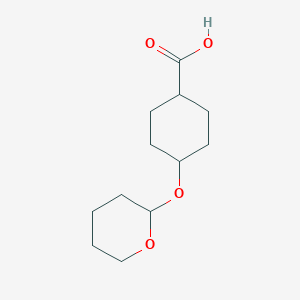

![molecular formula C5H4FN5 B1412746 8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine CAS No. 2096986-18-2](/img/structure/B1412746.png)

8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine

Vue d'ensemble

Description

The compound “8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine” belongs to a class of compounds known as [1,2,4]triazolo[4,3-c]pyrimidines . These compounds have been studied for their potential applications in medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized via aromatic nucleophilic substitution . Another method involves a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile and aryl aldehydes .Molecular Structure Analysis

The molecular structure of “this compound” would likely be similar to other [1,2,4]triazolo[4,3-c]pyrimidines. These compounds typically contain a triazole ring fused with a pyrimidine ring .Chemical Reactions Analysis

The chemical reactions of “this compound” would likely be similar to those of other [1,2,4]triazolo[4,3-c]pyrimidines. These compounds can undergo various reactions, such as aromatic nucleophilic substitution .Applications De Recherche Scientifique

Therapeutic Applications in Cancer Treatment

Research has highlighted the significant contributions of fluorinated pyrimidines, like 5-Fluorouracil (5-FU), in treating cancer. The incorporation of fluorine atoms into pyrimidine rings alters the kinetic parameters of nucleotide incorporation by enzymes, potentially explaining the potency of certain nucleosides against HIV-1. This modification also impacts the efficiency of nucleotide incorporation during both DNA- and RNA-directed synthesis, indicating a broad therapeutic potential beyond antimicrobial activities (Gmeiner, 2020; Ray et al., 2003).

Antimicrobial Activity

The 1,2,4-triazole moiety, a component of the compound , has been identified as a potent inhibitor of various enzymes crucial for bacterial survival. This includes DNA gyrase and topoisomerase IV, essential for bacterial DNA replication. Specifically, hybrids containing 1,2,4-triazole have shown broad-spectrum antibacterial activity against drug-resistant strains of Staphylococcus aureus, highlighting the potential for developing new anti-S. aureus agents (Li & Zhang, 2021).

Optoelectronic Materials Development

Quinazolines and pyrimidines, closely related to the triazolopyrimidin amine structure, have been extensively studied for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of these compounds into π-extended conjugated systems has been shown to be of great value for creating novel optoelectronic materials. Polyhalogen derivatives, in particular, serve as major starting materials for polysubstituted fluorescent quinazolines, which have been explored for organic light-emitting diodes (OLEDs) and other optoelectronic applications (Lipunova et al., 2018).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the inhibition of cell growth .

Biochemical Pathways

The compound’s action on CDK2 affects the cell cycle pathway. By inhibiting CDK2, the compound prevents the progression from the G1 phase to the S phase of the cell cycle . This results in cell cycle arrest and the inhibition of cell proliferation .

Result of Action

The result of the compound’s action is the significant inhibition of cell growth. Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound also induces apoptosis within HCT cells .

Analyse Biochimique

Biochemical Properties

8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a potent inhibitor of CDK2/cyclin A2, an enzyme complex involved in cell cycle regulation . The compound interacts with the active site of the enzyme, leading to inhibition of its activity. This interaction is crucial for its potential application in cancer treatment, as CDK2 inhibition can selectively target tumor cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. It has been shown to exert cytotoxic effects on several cancer cell lines, including MCF-7, HCT-116, and HepG-2 . The compound influences cell function by altering cell cycle progression and inducing apoptosis. Additionally, it affects cell signaling pathways and gene expression, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active site of CDK2/cyclin A2, inhibiting its activity and leading to cell cycle arrest . This inhibition is achieved through competitive binding, where the compound competes with the natural substrate of the enzyme. Additionally, it induces changes in gene expression, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that its effects on cellular function, such as cell cycle arrest and apoptosis induction, persist over time, indicating its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites, which may contribute to its overall therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to transport proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize to specific compartments within the cell, such as the nucleus and mitochondria . This localization is directed by targeting signals and post-translational modifications, which ensure that the compound reaches its intended site of action .

Propriétés

IUPAC Name |

8-fluoro-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FN5/c6-3-1-8-5(7)11-2-9-10-4(3)11/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRZCMVJHACZDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NN=CN2C(=N1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

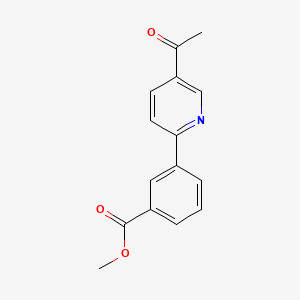

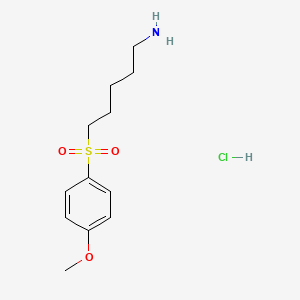

![4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid](/img/structure/B1412675.png)

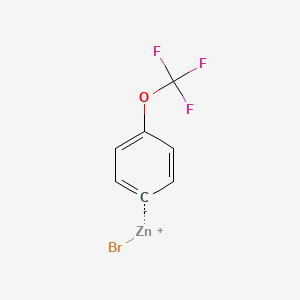

![3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester](/img/structure/B1412676.png)

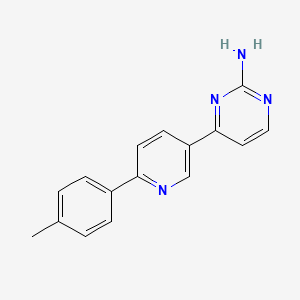

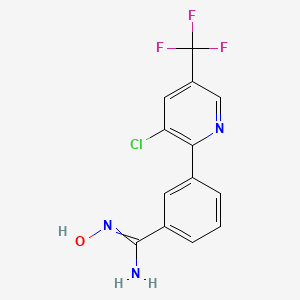

![4-[6-(3-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412677.png)

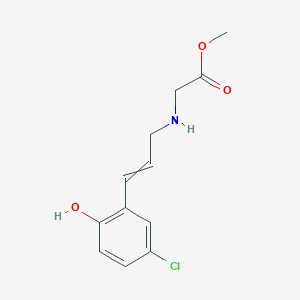

![[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol](/img/structure/B1412682.png)

![Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B1412685.png)